3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group and a dichlorophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 3,5-dichloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl and dichlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Halogen atoms in the bromophenyl and dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dichlorophenyl groups can bind to specific sites on the target molecules, leading to inhibition or modulation of their activity. The acrylamide backbone may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(3,5-dichlorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-difluorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-dimethylphenyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s stability and specificity in various applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPLOQMBNNZBT-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.